

Spectroscopic Analysis of 4-Vinylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 4-Vinylpyridine

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This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **4-Vinylpyridine** (C₇H₇N). It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. Below are the ¹H and ¹³C NMR data for **4-Vinylpyridine**, which reveal detailed information about its atomic arrangement.

1.1. ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **4-Vinylpyridine** exhibits characteristic signals for both the vinyl group and the pyridine ring protons. The data presented was obtained in Chloroform-d (CDCl₃).
[\[1\]](#)

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for **4-Vinylpyridine**

Proton Assignment	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
H- α (Vinyl)	6.68	dd	$J_{trans} = 17.6$, $J_{cis} = 10.9$
H- β_{cis} (Vinyl)	5.51	dd	$J_{gem} = 0.9$, $J_{cis} = 10.9$
H- β_{trans} (Vinyl)	6.10	dd	$J_{gem} = 0.9$, $J_{trans} = 17.6$
H-2, H-6 (Pyridine Ring)	8.55	d	6.0
H-3, H-5 (Pyridine Ring)	7.25	d	6.0

Note: dd = doublet of doublets, d = doublet. Chemical shifts and coupling constants are typical values and may vary slightly depending on experimental conditions.

1.2. ^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum provides information on the different carbon environments within the **4-Vinylpyridine** molecule.

Table 2: ^{13}C NMR Chemical Shifts for **4-Vinylpyridine**

Carbon Assignment	Chemical Shift (δ) [ppm]
C-4 (Pyridine Ring)	145.0
C-2, C-6 (Pyridine Ring)	150.0
C-3, C-5 (Pyridine Ring)	120.8
C- α (Vinyl)	135.5
C- β (Vinyl)	121.5

Note: These are typical chemical shift values and can be influenced by the solvent and concentration.^[2]

1.3. Experimental Protocol for NMR Spectroscopy

The following outlines a general procedure for acquiring NMR spectra of **4-Vinylpyridine**.

- **Sample Preparation:** A solution of **4-Vinylpyridine** is prepared by dissolving approximately 5-25 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl_3), within an NMR tube. A small amount of Tetramethylsilane (TMS) may be added as an internal standard ($\delta = 0.00$ ppm).
- **Instrumentation:** Spectra are recorded on a high-resolution NMR spectrometer, such as a Bruker DPX-300 or a Varian CFT-20.^{[3][4]} For ^1H NMR, a frequency of 300-400 MHz is common, while for ^{13}C NMR, a corresponding frequency of 75-100 MHz is used.^{[4][5]}
- **Data Acquisition:**
 - ^1H NMR: A standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton signals.
 - ^{13}C NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to molecular vibrations.

2.1. IR Spectroscopic Data

The IR spectrum of **4-Vinylpyridine** shows characteristic absorption bands for the vinyl group and the pyridine ring.

Table 3: Characteristic IR Absorption Bands for **4-Vinylpyridine**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3000-3100	C-H Stretch	Aromatic & Vinyl
1637	C=C Stretch	Vinyl
1598, 1557	C=C and C=N Ring Stretch	Pyridine Ring
1414	C-H In-plane Bend	Vinyl
993, 910	=C-H Out-of-plane Bend (Wag)	Vinyl
830	C-H Out-of-plane Bend	Pyridine Ring

Note: These values are typical and may show slight variations.[\[6\]](#)[\[7\]](#)[\[8\]](#)

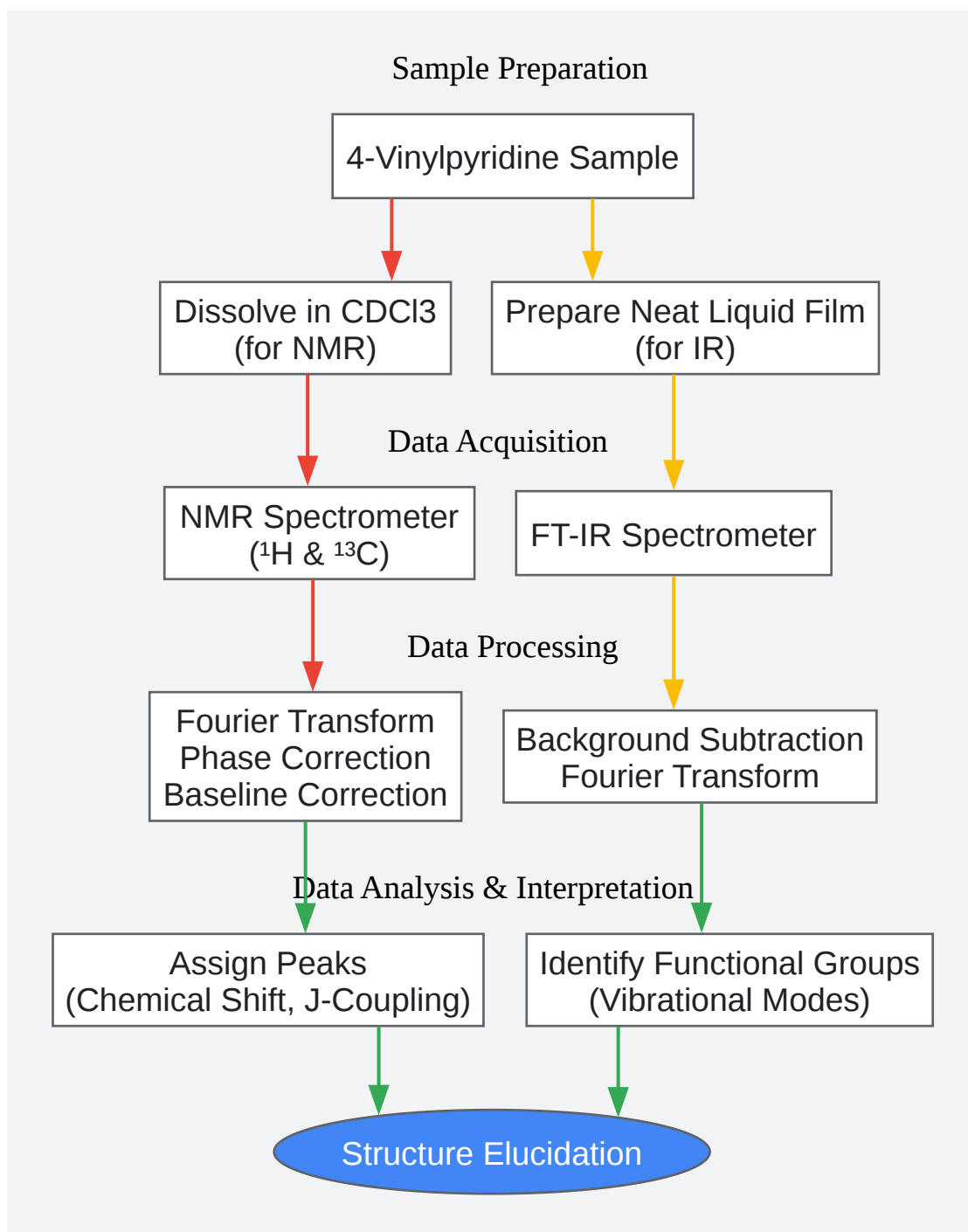
2.2. Experimental Protocol for IR Spectroscopy

A general protocol for obtaining an FT-IR spectrum of **4-Vinylpyridine** is as follows.

- **Sample Preparation:** For a liquid sample like **4-Vinylpyridine**, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin capillary film. Alternatively, a solution can be prepared using a solvent like chloroform, and a drop cast onto a KBr crystal.[\[5\]](#)
- **Instrumentation:** The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker VECTOR22 or a Perkin Elmer Spectrum 65.[\[5\]](#)[\[8\]](#)
- **Data Acquisition:** A background spectrum of the empty sample holder (or salt plates) is first collected. Then, the spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the sample. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Vinylpyridine**.



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Caption: Workflow for Spectroscopic Analysis of **4-Vinylpyridine**.

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